molecular formula C18H20O3 B154457 Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate CAS No. 124937-62-8

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Cat. No.: B154457
CAS No.: 124937-62-8
M. Wt: 284.3 g/mol
InChI Key: BJQJPTJDNINOMT-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS: 124937-62-8; molecular formula: C₁₈H₂₀O₃) is a key intermediate in the synthesis of Tolterodine, a pharmaceutical agent used to treat overactive bladder . Structurally, it features a central propionate ester backbone substituted with a methoxy group at the 2-position and a methyl group at the 5-position of one phenyl ring, while the other phenyl ring remains unsubstituted. This compound is synthesized via methylation of its carboxylic acid precursor, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS: 109089-77-2), followed by esterification . Its ester functional group is critical for subsequent reduction reactions in Tolterodine production, enabling efficient conversion to 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124936-75-0) .

Properties

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJPTJDNINOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462767
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124937-62-8
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation Using Methyl Iodide

Reagents : Methyl iodide, potassium carbonate (K₂CO₃)
Solvent System : Acetone/methanol (1:1 v/v)
Conditions : Reflux at 60–75°C for 8–10 hours.
Mechanism : The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks methyl iodide in the presence of K₂CO₃ as a base.
Yield : ~82% after workup.

Dimethylsulfate Alkylation

Reagents : Dimethylsulfate, sodium hydroxide (NaOH)
Solvent : Aqueous NaOH (2–3 M)
Conditions : Stirring at 70–90°C for 8–15 hours.
Workup : Acidification with concentrated HCl precipitates 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid (II).
Yield : 85–90%.

Comparative Analysis of Alkylation Methods

ParameterMethyl Iodide MethodDimethylsulfate Method
CostHigh (methyl iodide)Low (dimethylsulfate)
Reaction Time8–10 hours8–15 hours
ByproductsMinimalSulfate salts
ScalabilityModerateHigh

Reduction of 3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropionic Acid

The carboxylic acid intermediate (II) is reduced to the corresponding alcohol 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (III). Sodium borohydride (NaBH₄) is the reducing agent of choice, with acidic conditions enhancing reactivity.

Sodium Borohydride Reduction

Reagents : NaBH₄, methanesulfonic acid (MSA)
Solvent : Tetrahydrofuran (THF)
Conditions : 60–75°C for 8–10 hours under nitrogen.
Mechanism : MSA protonates the carbonyl oxygen, enabling hydride attack from NaBH₄.
Workup : Acidification to pH 2–3 with HCl, extraction with ethyl acetate, and solvent removal.
Yield : 82–85%.

Alternative Reducing Agents

Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) has been explored in toluene at 20–40°C, yielding 78% alcohol. However, NaBH₄/MSA systems are preferred due to cost and safety.

Protection of the Hydroxyl Group

The alcohol (III) is converted to a sulfonate ester to facilitate nucleophilic amination.

Tosylation with p-Toluenesulfonyl Chloride

Reagents : p-Toluenesulfonyl chloride (TsCl), triethylamine (TEA)
Solvent : Dichloromethane (DCM)
Conditions : 0°C to room temperature (RT) for 4–6 hours.
Workup : Washing with dilute HCl and brine, followed by crystallization from isopropyl alcohol.
Yield : 90–92%.

Mesylation with Methanesulfonyl Chloride

Reagents : Methanesulfonyl chloride (MsCl), TEA
Solvent : DCM
Conditions : RT for 4–5 hours.
Yield : 88–90%.

Amination with Diisopropylamine

The sulfonate ester undergoes nucleophilic substitution with diisopropylamine to form N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine (IV), a precursor to tolterodine.

Conventional Amination

Reagents : Diisopropylamine
Solvent : Toluene or xylene
Conditions : 80–100°C for 130–150 hours.
Yield : 63–83%.

Ionic Liquid-Mediated Amination

Reagents : Hexylmethylimidazolium tetrafluoroborate ([Hexmim]BF₄)
Conditions : 80°C for 24–30 hours.
Advantages : Reduced reaction time (24 vs. 150 hours), easier separation via phase partitioning.
Yield : 63–83%.

Final Esterification and Resolution

The amine (IV) is resolved using L-(+)-tartaric acid in ethanol to yield the enantiomerically pure tolterodine intermediate. Subsequent esterification with methyl chloroformate or transesterification provides the target compound.

Optimal Conditions :

  • Solvent : Ethanol

  • Temperature : 80–85°C for 1 hour.

  • Yield : 70–75% after recrystallization.

Key Research Findings and Optimizations

  • Solvent Impact : THF outperforms dioxane and DMF in the reduction step due to better NaBH₄ solubility.

  • Acid Choice : Methanesulfonic acid gives higher yields than sulfuric or trifluoroacetic acid in reductions.

  • Green Chemistry : Ionic liquids reduce energy consumption and improve amination efficiency.

  • Purification : Crystallization from isopropyl alcohol enhances purity (>98%) of the tosylate intermediate .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid.

    Reduction: Formation of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:
Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including esterification and nucleophilic substitution reactions.

Synthetic Routes:
The synthesis typically involves the esterification of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures high conversion rates and purity of the product.

Synthesis Method Conditions Yield
EsterificationReflux with sulfuric acidHigh
Continuous flow processesAdvanced catalytic systemsEnhanced

Biology

Biological Activity Investigation:
Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Its potential effects on cellular pathways are currently under investigation.

Case Study: Interaction with Receptors
A study exploring the compound's interaction with various receptors revealed promising activity that could lead to therapeutic applications. The compound's structure allows it to engage effectively with biological targets, suggesting its utility in pharmacological research .

Medicine

Therapeutic Properties:
The compound is being explored for its potential therapeutic properties, particularly as a precursor in drug development. It has been associated with pharmacologically active derivatives that demonstrate beneficial effects on cardiovascular health and other physiological systems .

Drug Development Applications:
this compound is linked to the synthesis of compounds like tolterodine, which is used for treating overactive bladder conditions. The synthesis of tolterodine tartrate from this compound highlights its role as an essential building block in medicinal chemistry .

Drug Derived Application Mechanism
TolterodineOveractive bladder treatmentAnticholinergic properties
Other cardiovascular drugsHeart and circulation improvementMulti-effect pharmacological actions

Industry

Production of Specialty Chemicals:
In industrial applications, this compound is utilized for producing specialty chemicals and materials. Its versatility makes it suitable for various formulations in chemical manufacturing processes .

Market Demand:
The demand for this compound in specialty chemical production has been increasing due to its effectiveness and efficiency in creating high-quality products. Companies are adopting advanced production methods to enhance yield and reduce costs associated with its synthesis .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate involves its interaction with specific molecular targets. The methoxy and phenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Comparisons

Functional Group Reactivity

  • The ester in Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is more reactive toward reduction (e.g., with NaBH₄/BF₃·Et₂O) than the carboxylic acid form, enabling high-yield (89%) conversion to the alcohol intermediate .
  • In contrast, the carboxylic acid (CAS: 109089-77-2) requires esterification before reduction, adding a synthetic step .

Protecting Group Strategies

  • Replacing the methoxy group with a benzyloxy group (as in Methyl 3-(2-benzyloxy-5-methylphenyl)-3-phenylpropionate) introduces a bulkier protecting group, which may complicate subsequent deprotection steps but offers alternative crystallization pathways .

Physicochemical Properties

  • The methoxy group in this compound reduces crystallinity compared to benzyloxy derivatives, complicating purification .
  • The alcohol derivative (CAS: 124936-75-0) exhibits higher polarity than the ester, influencing solubility in organic solvents during downstream reactions .

Broader Structural Analogs

Table 2: Functional Group Variants

Compound Name CAS Number Key Structural Difference Impact on Reactivity/Application
3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol Not reported Hydroxy instead of methoxy Increased polarity; prone to oxidation
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine 124935-89-3 Amine instead of ester Final Tolterodine precursor

Key Insights

  • Hydroxy vs. Methoxy: The hydroxyl analog (3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol) is more susceptible to oxidation, necessitating protective strategies during synthesis .
  • Amine Derivatives : Introducing amine groups (e.g., N,N-diisopropyl) transforms the intermediate into the active pharmaceutical ingredient (API), highlighting the ester's role as a transient functional group .

Biological Activity

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, also known by its CAS number 124937-62-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₀O₃
  • Molecular Weight : 284.35 g/mol

The compound features a propionate ester linked to two aromatic rings, which may contribute to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study evaluated its effectiveness against several bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, depending on the strain tested.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses exist based on related compounds:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and microbial pathways.
  • Receptor Modulation : It could act as a modulator for receptors involved in immune response regulation.
  • Oxidative Stress Reduction : The antioxidant properties of similar compounds suggest that it may reduce oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using murine macrophage cell lines, researchers observed that treatment with this compound led to a notable decrease in NF-kB activation, suggesting a pathway through which the compound exerts its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
Methyl SalicylateMethyl SalicylateAnti-inflammatory100
Methyl CinnamateMethyl CinnamateAntimicrobial75
This compoundThis compoundAntimicrobial, Anti-inflammatory50 - 200

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, and how can researchers optimize yield?

  • Methodological Answer : The compound is synthesized via reduction of its carboxylic acid precursor, 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid, using reducing agents like sodium borohydride or lithium aluminum hydride in acidic conditions (e.g., HCl or H₂SO₄) and solvents such as THF or ethanol. Optimization involves controlling reaction temperature (20–40°C), stoichiometric ratios of reducing agent (1.5–2.0 equivalents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Yield improvements (≥85%) are achievable by inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How can researchers characterize the compound’s physicochemical properties for quality control?

  • Methodological Answer : Use melting point analysis (130–132°C, differential scanning calorimetry), NMR (¹H/¹³C) for structural confirmation (e.g., δ 3.70 ppm for methoxy protons, δ 2.30 ppm for methyl group), and HPLC (C18 column, 70:30 acetonitrile:water, 1.0 mL/min) for purity assessment (>98%). Density (1.138 g/cm³) and refractive index (1.569) should align with literature values .
  • Validation : Compare spectral data with databases (PubChem, Reaxys) and cross-validate via FT-IR (C=O stretch at ~1720 cm⁻¹).

Q. What is the compound’s role in pharmaceutical synthesis?

  • Methodological Answer : It serves as a key intermediate in synthesizing tolterodine, a muscarinic receptor antagonist for overactive bladder. The ester is reduced to 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (Tolterodine EP Impurity A, CAS 124937-73-1), which undergoes further amination and purification steps .
  • Application Note : Monitor for residual solvents (e.g., THF) via GC-MS to meet ICH Q3C guidelines.

Advanced Questions

Q. What mechanistic insights explain the stereochemical outcomes during the reduction of the carboxylic acid precursor?

  • Methodological Answer : The reduction (e.g., using BH₃·THF) proceeds via a six-membered transition state, favoring retention of configuration at the chiral center. Computational studies (DFT/B3LYP/6-31G*) predict steric hindrance from the 2-methoxy-5-methylphenyl group directs hydride attack to the less hindered face, yielding >90% diastereomeric excess. Validate via chiral HPLC (Chiralpak AD-H column, 95:5 hexane:isopropanol) .
  • Contradiction Analysis : Conflicting reports on racemization risks under acidic conditions require pH control (pH 4–6) during workup.

Q. How can researchers investigate metabolic or environmental degradation pathways?

  • Methodological Answer : For metabolic studies, incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect hydroxylated metabolites (e.g., m/z 279.16 [M+H]+). Environmental degradation under aerobic conditions involves microbial pathways (e.g., E. coli K-12 via 3-phenylpropionate dioxygenase), monitored by GC-MS for intermediates like 2-hydroxy-6-keto-nona-2,4-dienedioate .
  • Experimental Design : Use ¹⁴C-labeled compound to track mineralization to CO₂ in soil samples.

Q. What strategies ensure sensitive detection of process-related impurities in drug formulations?

  • Methodological Answer : Employ UPLC-MS/MS (ESI+) with a limit of quantitation (LOQ) ≤0.1% for Tolterodine EP Impurity A. Use a zwitterionic HILIC column (2.6 μm, 100 Å) with 10 mM ammonium formate (pH 3.0)/acetonitrile gradient. Confirm identity via HRMS (exact mass 256.1463 [M+H]+) and spiking experiments .
  • Troubleshooting : Matrix effects (e.g., excipients) may suppress ionization; mitigate via dilute-and-shoot or SPE cleanup (C18 cartridges).

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) into enzyme active sites (e.g., cytochrome P450 3A4) predicts regioselective oxidation. Validate with kinetic isotope effects (KIE) studies .
  • Data Interpretation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots for reaction scalability.

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